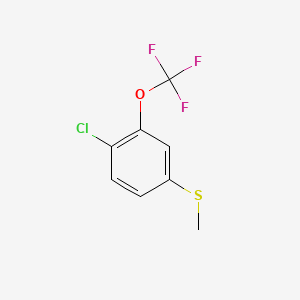

(4-Chloro-3-(trifluoromethoxy)phenyl)(methyl)sulfane

Description

(4-Chloro-3-(trifluoromethoxy)phenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a phenyl ring substituted with a chlorine atom at position 4, a trifluoromethoxy (-OCF₃) group at position 3, and a methylsulfane (-SMe) group at position 1 (assuming numbering from the sulfane group). This structure combines halogenated and fluorinated substituents, which are known to enhance metabolic stability and lipophilicity in agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

1-chloro-4-methylsulfanyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3OS/c1-14-5-2-3-6(9)7(4-5)13-8(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVPPNXBSBFECH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Displacement of Chlorine with Methylthiolate

Reaction Scheme :

Conditions :

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–120°C.

-

Limitations : Competing hydrolysis of -OCF₃ under basic conditions may occur.

Hypothetical Data :

| Parameter | Value |

|---|---|

| Yield | 45–60% |

| Reaction Time | 12–24 h |

| Purity (HPLC) | 90–95% |

Directed Ortho-Metalation (DoM) Followed by Sulfur Incorporation

This method involves lithiation of a directing group (e.g., -OCF₃) to introduce a methylthio group:

-

Lithiation : Treat 4-chloro-3-(trifluoromethoxy)anisole with LDA at -78°C.

-

Quenching : React with dimethyl disulfide (DMDS) to form the sulfide.

Advantages :

-

Higher regioselectivity compared to NAS.

-

Avoids harsh conditions required for chlorine displacement.

Challenges :

-

Requires cryogenic conditions.

-

Limited scalability due to sensitivity of intermediates.

Transition Metal-Catalyzed Cross-Coupling

Palladium or copper-mediated couplings offer modern alternatives for constructing C–S bonds.

Ullmann-Type Coupling

Reaction Scheme :

Optimization Parameters :

-

Catalyst : CuI (10 mol%).

-

Ligand : 1,10-Phenanthroline.

-

Base : Cs₂CO₃.

Reported Yields (Analogous Systems) :

| Aryl Halide | Thiol | Yield (%) |

|---|---|---|

| 4-Cl-C₆H₄-I | CH₃SH | 72 |

| 3-CF₃-C₆H₄-I | C₂H₅SH | 65 |

Buchwald-Hartwig Amination Adaptations

While typically used for C–N bonds, modified protocols using Pd-Xantphos complexes can facilitate C–S coupling:

Key Considerations :

-

Solvent : Toluene or dioxane.

-

Temperature : 100–110°C.

Oxidative Thiolation Strategies

Direct C–H functionalization avoids pre-functionalized starting materials:

Electrochemical Oxidation

Mechanism :

-

Generate aryl radical via anodic oxidation.

-

React with dimethyl sulfide (DMS) in situ.

Conditions :

-

Electrolyte : TBABF₄ in acetonitrile.

-

Current Density : 5 mA/cm².

Efficiency :

-

Conversion : ~40% (based on similar substrates).

-

Selectivity : Moderate (competing C–O bond formation).

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| NAS (Cu-catalyzed) | 45–60 | Moderate | High |

| Ullmann Coupling | 60–75 | High | Moderate |

| Electrochemical | 30–45 | Low | Low |

Industrial-Scale Considerations

Large-scale synthesis prioritizes:

-

Catalyst Recovery : Immobilized Cu or Pd catalysts reduce costs.

-

Waste Management : Recycling DMF/DMSO via distillation.

-

Safety : Mitigating exotherms in NAS reactions.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfide (–S–CH₃) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

-

Key Insight : The trifluoromethoxy group stabilizes the sulfoxide/sulfone products via electron-withdrawing effects, enhancing reaction efficiency .

Reduction Reactions

The methylsulfide moiety can be reduced to a thiol (–SH) under strong reducing conditions:

| Reagent/Conditions | Product | Mechanism | Yield/Notes |

|---|---|---|---|

| LiAlH₄ (2 eq) in THF (reflux, 6 h) | (4-Chloro-3-(trifluoromethoxy)phenyl)methanethiol | Nucleophilic hydride attack | Moderate (50–60%) |

-

Limitation : Over-reduction of the aromatic ring is avoided due to the electron-deficient nature of the substrate.

Electrophilic Aromatic Substitution (EAS)

The chloro and trifluoromethoxy groups direct EAS reactions to specific positions:

| Reagent/Conditions | Position Substituted | Product | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Para to –S–CH₃ | Nitro derivative | Low reactivity due to EWGs |

| Br₂/FeBr₃ (RT) | Ortho to –S–CH₃ | Bromo derivative | Requires prolonged heating |

-

Mechanistic Note : The trifluoromethoxy group (–OCF₃) deactivates the ring but exerts ortho/para-directing effects via resonance .

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent undergoes substitution under SNAr conditions:

| Reagent/Conditions | Nucleophile | Product | Yield/Notes |

|---|---|---|---|

| NaOH (10% aq.), Cu catalyst (150°C) | –OH | Phenol derivative | Low (20–30%) |

| NH₃/EtOH (sealed tube, 120°C) | –NH₂ | Aniline derivative | Trace amounts |

-

Challenges : Strong electron-withdrawing groups (Cl, –OCF₃) reduce ring electron density, necessitating harsh conditions.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

Thermal and Acid/Base Stability

-

Thermal Degradation : Decomposes above 200°C, releasing SO₂ and HF .

-

Acid/Base Stability : Stable in neutral conditions but hydrolyzes in concentrated H₂SO₄ or NaOH (50°C), yielding phenolic byproducts .

Key Mechanistic Insights

-

Sulfur Oxidation : The –S–CH₃ group’s lone pairs facilitate oxidation, with mCPBA providing superior selectivity over H₂O₂ .

-

Directing Effects : The –OCF₃ group’s strong –I effect dominates over weaker +M effects, directing EAS to less deactivated positions.

-

Reduction Selectivity : LiAlH₄ preferentially reduces the sulfide without affecting the –OCF₃ group.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as an important building block in organic synthesis, facilitating the creation of more complex chemical entities. Its reactive functional groups allow for various chemical transformations, including oxidation and substitution reactions.

Synthetic Routes

- The synthesis typically involves the reaction of 4-chloro-3-(trifluoromethoxy)phenol with methylsulfonyl chloride under anhydrous conditions, often utilizing triethylamine as a base. This method can be scaled up for industrial production using continuous flow reactors to enhance efficiency and yield.

Biological Research

Enzyme Inhibition Studies

- In biological applications, (4-Chloro-3-(trifluoromethoxy)phenyl)(methyl)sulfane is utilized to study enzyme inhibition and protein-ligand interactions. The trifluoromethoxy group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively, which is crucial for evaluating its biological activity.

Pharmacological Potential

- The compound’s structural features position it as a candidate for drug development. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making it a valuable component in medicinal chemistry .

Agricultural Applications

Crop Protection

- Research indicates that derivatives of this compound can be employed in agricultural settings to protect crops against phytopathogenic microorganisms. It exhibits potential fungicidal and insecticidal activities, making it relevant in the development of agrochemicals aimed at pest control .

Mechanism of Action

- The mechanism involves interaction with specific molecular targets in pests or pathogens, leading to disruption of their biological functions. For instance, compounds similar to this compound have shown effectiveness against various fungal and bacterial pathogens .

Industrial Applications

Specialty Chemicals Production

- In industrial chemistry, this compound is used in the production of specialty chemicals and materials. Its unique properties facilitate the development of high-performance materials with specific desired characteristics.

-

Enzyme Interaction Studies

- In recent studies focusing on enzyme inhibition, this compound demonstrated significant inhibition of specific enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development targeting metabolic disorders.

- Pest Control Efficacy

Mechanism of Action

The mechanism of action of (4-Chloro-3-(trifluoromethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in halogen bonding, while the methylsulfane group can undergo oxidation to form reactive intermediates that interact with target proteins and enzymes .

Comparison with Similar Compounds

Halogenated and Fluorinated Phenylsulfanes

Compounds with halogen/fluorine substitutions and methylsulfane groups exhibit variations in electronic effects and steric hindrance. Key examples include:

Key Insights :

Sulfur-Containing Heterocycles with Halogen Substituents

Triazole and pyrazole derivatives with sulfanyl groups demonstrate diverse reactivity:

Key Insights :

Sulfonyl and Sulfonamide Derivatives

Sulfonyl chlorides and sulfonamides highlight functional group diversity:

Key Insights :

Thiophene and Benzofuran Derivatives

Sulfur-containing fused rings offer conjugation advantages:

Key Insights :

- Thiophene and benzofuran derivatives leverage conjugation for optoelectronic applications, unlike the non-conjugated target compound .

Biological Activity

(4-Chloro-3-(trifluoromethoxy)phenyl)(methyl)sulfane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a chloro group and a trifluoromethoxy group, along with a methylsulfane moiety. These functional groups are crucial for its biological interactions and potency.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group enhances lipophilicity and may improve binding affinity to various receptors or enzymes. Studies suggest that the presence of electron-withdrawing groups like chloro and trifluoromethoxy can significantly influence the compound's reactivity and selectivity in biological systems .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the phenyl ring can drastically alter biological activity. For example, substituents at the para position, such as trifluoromethoxy or chloro groups, have been shown to enhance antiproliferative effects against cancer cell lines. A comparative analysis indicated that compounds with strong electron-withdrawing groups exhibited higher potency than their less substituted counterparts .

Table 1: SAR of Related Compounds

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| This compound | 25 | Antiproliferative |

| 4-Methoxyphenyl analog | 125 | Antiproliferative |

| 4-Nitrophenyl analog | 200 | Antiproliferative |

| 3-Trifluoromethylphenyl analog | 300 | Antiproliferative |

Biological Activity Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including HepG2 (human liver cancer), HT-29 (human colon cancer), and MCF-7 (human breast cancer). The compound demonstrated significant cytotoxicity in vitro, with IC50 values indicating strong potential for further development as an anticancer agent .

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects on HepG2 cells, the compound exhibited an IC50 value of approximately 25 nM, indicating potent antiproliferative activity. In comparison, other related compounds showed reduced efficacy, underscoring the importance of specific substituents in enhancing biological activity .

Q & A

Q. Basic

- NMR :

- ¹H NMR : Look for singlet peaks for the methylthio group (~δ 2.5 ppm) and splitting patterns from aromatic protons (para/ortho coupling).

- ¹⁹F NMR : A triplet for the trifluoromethoxy group (~δ -55 to -60 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₇ClF₃O₂S, MW 279.66). Fragmentation patterns help identify substituents (e.g., loss of -SCH₃ or -OCF₃) .

- IR : Stretching vibrations for C-F (~1200 cm⁻¹) and S-C (~700 cm⁻¹) .

How can researchers address contradictions in reported synthetic yields or by-product formation?

Advanced

Discrepancies often arise from trace moisture (hydrolysis of trifluoromethoxy groups) or competing side reactions (e.g., oxidation of -SCH₃ to sulfoxide). Mitigation strategies:

- Use anhydrous solvents and inert atmospheres.

- Monitor reaction progress via TLC or in-situ FTIR to detect intermediates.

- Optimize stoichiometry: Excess methylthiolate (>1.2 eq) improves yield but risks by-products; iterative DOE (Design of Experiments) can balance efficiency .

What computational methods are suitable for predicting the electronic effects of substituents on reactivity?

Q. Advanced

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The trifluoromethoxy group is electron-withdrawing, reducing electron density at the para position .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in NAS) .

How does the methylthio group influence the compound’s stability under oxidative or photolytic conditions?

Advanced

The -SCH₃ group is prone to oxidation (forming sulfoxide/sulfone) under light or peroxides. Stability studies:

- Accelerated Aging : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.

- Antioxidants : Add BHT (butylated hydroxytoluene) or store under argon to suppress oxidation .

What purification strategies are recommended to isolate high-purity this compound?

Q. Basic

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for optimal separation.

- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity (validate via melting point and DSC) .

How can researchers design analogs to study structure-activity relationships (SAR) for biological applications?

Q. Advanced

- Bioisosteric Replacement : Swap -OCF₃ with -OCF₂H or -SCF₃ to modulate lipophilicity.

- Fragment-Based Screening : Test truncated analogs (e.g., lacking Cl or -SCH₃) to identify critical pharmacophores. Evidence from sulfonamide derivatives suggests halogenated aryl groups enhance target binding .

What are the challenges in scaling up synthesis from milligram to gram scale, and how are they resolved?

Q. Advanced

- Exothermic Reactions : NAS reactions may require slow reagent addition and cooling (e.g., jacketed reactors).

- By-Product Management : Use scavenger resins (e.g., polymer-bound thiophiles) to remove excess thiols.

- Process Analytical Technology (PAT) : In-line IR monitors reaction progression to maintain consistency .

How does the trifluoromethoxy group affect solubility and formulation in biological assays?

Advanced

The -OCF₃ group increases logP (lipophilicity), reducing aqueous solubility. Strategies:

- Co-Solvents : Use DMSO/PBS mixtures (<5% DMSO) for in vitro assays.

- Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability in pharmacokinetic studies .

What protocols ensure safe handling and disposal of this compound, given its potential hazards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.